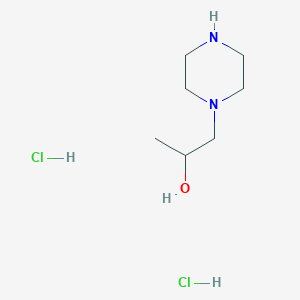
1-Piperazin-1-ylpropan-2-ol dihydrochloride
Descripción general
Descripción
1-Piperazin-1-ylpropan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C7H18Cl2N2O and its molecular weight is 217.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-Piperazin-1-ylpropan-2-ol dihydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 217.14 g/mol. The compound features a piperazine ring, which contributes to its pharmacological properties, and is characterized by its dihydrochloride form that enhances solubility in aqueous environments, making it suitable for various pharmaceutical formulations.
Biological Activities
The compound exhibits significant biological activities, making it a subject of considerable research interest. Key activities include:
- Antidepressant Activity : this compound has been identified as an antidepressant, potentially acting on neurotransmitter systems involved in mood regulation.
- CGRP Receptor Antagonism : It functions as a potent antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor, which is implicated in migraine pathophysiology. This dual functionality allows it to target multiple pathways relevant to psychiatric disorders and migraine treatment.
Comparative Biological Activity Table
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| This compound | C7H18Cl2N2O | Antidepressant, CGRP receptor antagonist |
| 2-(Piperazin-1-yl)propan-1-ol dihydrochloride | C7H18Cl2N2O | Antidepressant activity |
| 4-(Piperazinyl)butyric acid | C8H16N2O2 | Anticonvulsant properties |
| 3-(Piperazinyl)propanoic acid | C7H14N2O2 | Antimicrobial effects |
The mechanism by which this compound exerts its biological effects involves interactions with specific receptors and pathways:
- Neurotransmitter Modulation : The compound may influence the levels of serotonin and norepinephrine, which are critical in mood regulation and have been targeted in the treatment of depression .
- CGRP Pathway Inhibition : By antagonizing CGRP receptors, the compound may reduce migraine frequency and severity through modulation of neurogenic inflammation.
Case Studies and Research Findings
Recent studies have highlighted the potential of piperazine derivatives, including this compound, in various therapeutic contexts:
Study on Antidepressant Effects
A study demonstrated that compounds with similar structures exhibited significant antidepressant effects in rodent models. The results indicated alterations in behavior consistent with increased serotonergic activity .
CGRP Receptor Studies
Research has shown that antagonists of the CGRP receptor can effectively reduce migraine symptoms. In vitro studies indicated that this compound could block CGRP-induced signaling pathways, providing a basis for its use in migraine therapies .
Propiedades
IUPAC Name |
1-piperazin-1-ylpropan-2-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.2ClH/c1-7(10)6-9-4-2-8-3-5-9;;/h7-8,10H,2-6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAFEYPYDWOZLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCNCC1)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















